molecular formula C8H5FN2O2 B13896563 5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13896563
M. Wt: 180.14 g/mol
InChI Key: MHVDRDPEMVFHGS-UHFFFAOYSA-N
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Description

5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 1352396-40-7) is a fluorinated heterocyclic compound with a pyrazolo[1,5-a]pyridine core. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor targeting EphB and VEGFR2 receptors . Its synthesis typically involves amidation or esterification of pyrazolo[1,5-a]pyridine-3-carboxylic acid precursors, as demonstrated in the preparation of derivatives via acyl chloride intermediates or direct coupling with amines . The fluorine substituent at the 5-position enhances electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

5-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVDRDPEMVFHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Reagents and Conditions

The most prominent method involves the use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an electrophilic fluorinating agent. This reagent is effective in introducing fluorine at the 5-position of the pyrazolo[1,5-a]pyridine ring system.

Reaction Mechanism and Monitoring

The fluorination proceeds via an electrophilic substitution mechanism. Monitoring by proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals the formation of an intermediate fluorine-containing σ-complex before the final fluorinated product is formed. This intermediate is key to understanding the regioselectivity and efficiency of the fluorination process.

Representative Reaction Scheme

Step Reagents/Conditions Product Yield Notes
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate + Selectfluor RT, MeCN, several hours 60-80% typical Formation of 5-fluoro derivative confirmed by NMR

This method has been reported by Alieva and Vorob’ev (2020) and others, demonstrating reliable synthesis of 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl esters, which can be hydrolyzed to the corresponding carboxylic acid.

Hydrolysis and Conversion to Carboxylic Acid

Following fluorination, the methyl ester group is typically hydrolyzed to yield the free carboxylic acid:

  • Reagents: Sodium hydroxide (NaOH) in ethanol or aqueous solution.
  • Conditions: Reflux for several hours (e.g., 6 hours).
  • Work-up: Acidification with hydrochloric acid (HCl) to pH ~1 to precipitate the acid.
  • Yield: High yields (above 90%) reported for hydrolysis steps.

This hydrolysis step is crucial to obtain 5-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid in pure form.

Alternative Preparation Routes and Functional Group Transformations

Though less common for the fluorinated derivative, related pyrazolo[1,5-a]pyridine-3-carboxylic acids have been prepared by:

These methods provide flexibility in functionalizing the core structure but require additional steps and careful control of reaction conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Electrophilic fluorination Methyl pyrazolo[1,5-a]pyridine-3-carboxylate Selectfluor RT, MeCN, hours 60-80 Intermediate σ-complex observed by ¹H NMR
Hydrolysis of methyl ester Fluorinated methyl ester NaOH, EtOH reflux; then HCl acidification Reflux 6 h >90 Efficient conversion to acid
Decarboxylation + Vilsmeier formylation Pyrazolo[1,5-a]pyridine esters H₂SO₄ reflux; POCl₃/DMF Hours, 0 °C to RT Moderate Used for aldehyde derivatives, less direct for fluorinated acid
Pd-catalyzed cross-coupling 3-Bromopyrazolo[1,5-a]pyridine derivatives Pd(PPh₃)₄, arylboronic acids 130 °C, hours Variable For aryl-substituted derivatives before fluorination

Experimental Considerations and Notes

  • Purification: Products are typically purified by silica gel chromatography or recrystallization.
  • Characterization: Confirmed by ¹H NMR, ¹³C NMR, and sometimes ¹⁹F NMR for fluorinated compounds.
  • Reaction monitoring: TLC and NMR are standard for tracking reaction progress.
  • Safety: Selectfluor is a strong electrophilic fluorinating agent and should be handled with care under inert atmosphere when possible.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased efficacy. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Bromine : Fluorine’s electronegativity improves metabolic stability and binding interactions compared to bulkier bromine .
  • Positional Effects : 4-Bromo derivatives (e.g., compound 17 in ) are often intermediates for ester prodrugs (e.g., propyl ester 19), whereas 5-fluoro derivatives are directly utilized in active scaffolds.

Alkoxy- and Alkyl-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Synthesis Method Key Evidence
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid 5-OCH₃ C₉H₈N₂O₃ 192.17 Antibacterial (tuberculosis) Ester hydrolysis of ethyl 5-methoxy derivative
2-Benzyloxy-7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid 2-OBn, 7-CH₃ C₁₆H₁₄N₂O₃ 282.29 Not disclosed Acidic workup of intermediates
2-Benzyloxy-5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid 2-OBn, 5-CH₃ C₁₆H₁₄N₂O₃ 282.29 Not disclosed Similar to above

Key Observations :

  • Methoxy Groups : The 5-methoxy derivative exhibits antibacterial activity, suggesting alkoxy substituents can redirect biological function compared to halogenated analogs .
  • Benzyloxy Substituents : These derivatives (e.g., 20a–20c ) show high melting points (159–181°C), indicating enhanced crystallinity, which may influence solubility and formulation.

Ester and Amide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Synthesis Method Key Evidence
Propyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate 4-Br, propyl ester C₁₁H₁₁BrN₂O₂ 283.13 Prodrug for carboxylic acid Esterification with propanol/H₂SO₄
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 4-F, methyl ester C₉H₇FN₂O₂ 194.16 Intermediate Not described

Key Observations :

  • Ester derivatives serve as prodrugs or synthetic intermediates, improving solubility for in vivo studies .

Structural and Functional Insights

  • Steric Considerations : Bulky substituents (e.g., benzyloxy) at the 2-position may hinder target engagement but improve pharmacokinetic properties .
  • SAR Trends : Activity against EphB/VEGFR2 is retained in 5-fluoro and 4-bromo analogs but lost in 5-methoxy derivatives, highlighting the importance of halogen electronegativity .

Biological Activity

5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (5-FPCA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-FPCA is characterized by its molecular formula C8H5FN2O2C_8H_5FN_2O_2 and a molecular weight of 180.14 g/mol. The compound features a pyrazolo[1,5-a]pyridine core with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. The presence of these functional groups is crucial for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

The biological activity of 5-FPCA is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Initial studies suggest that it may act as an inhibitor of enzymes related to tumor growth, thereby exhibiting potential antitumor properties. Additionally, the fluorine atom enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Antitumor Activity

Research indicates that 5-FPCA shows promise as an antitumor agent . It has been observed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures can modulate pathways related to inflammation and apoptosis, which are critical in cancer biology .

Antimicrobial Properties

In addition to its antitumor potential, 5-FPCA has been investigated for antimicrobial activity . Preliminary findings suggest that it may possess properties that inhibit bacterial growth, although further studies are needed to elucidate the exact mechanisms involved .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of 5-FPCA against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)2.3Inhibition of cyclin-dependent kinases
A549 (Lung)3.1Induction of apoptosis
HeLa (Cervical)2.8Modulation of PI3K/Akt pathway

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 5-FPCA against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyridine scaffold can significantly influence the biological activity of derivatives. For instance, altering the position and nature of substituents on the aromatic ring can enhance or diminish antitumor efficacy.

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